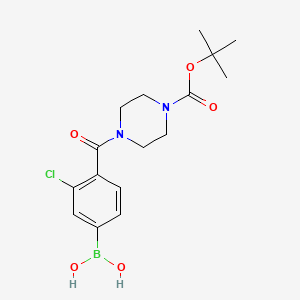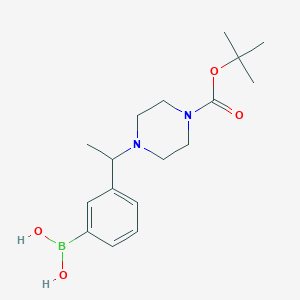
tert-Butylamine Hydroiodide
Vue d'ensemble
Description
Tert-Butylamine Hydroiodide, also known as t-Butylammonium iodide, is an ammonium salt . It facilitates the formation of highly stable perovskites with good performances . It can be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and t-butylammonium lead iodide perovskites .
Molecular Structure Analysis
The molecular formula of this compound is C4H11N·HI, and its molecular weight is 201.05 . The structure consists of a tert-butyl group (C4H9) attached to an amine (NH2) and an iodide ion (I-).Chemical Reactions Analysis
A study on the solvolysis of tert-butyl halides, including tert-butyl iodide, found that the transition states in the solvolysis of these compounds are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point of 221°C and is soluble in water .Applications De Recherche Scientifique
Amine Exchange Reactions
A study explored the amine exchange reactions involving tert-Butylamine Hydroiodide with amino acids like glycine and β-alanine. This process resulted in the formation of specific compounds that crystallized with this compound in aqueous or aqueous alcoholic solutions. These compounds are detectable in solution and can be extracted from the reaction mixture, indicating potential applications in chemical synthesis and material science (Sun Min’yan’ et al., 2010).
Chemical Vapor Deposition of Titanium Nitride Films
Tert-Butylamine reacts with titanium tetrachloride, leading to the formation of specific complexes. These findings are significant in the context of the chemical vapor deposition process, particularly for the deposition of titanium nitride films. This application is crucial in material sciences and nanotechnology for creating coatings and films with specific properties (Lewkebandara et al., 1994).
Hydrophobic Hydration Study
Research on the tert-butylamine-water system at high pressure has led to the discovery of structurally distinct semi-clathrates. These semi-clathrates, formed under certain conditions, offer insight into hydrophobic hydration, a phenomenon important in chemistry and materials science. Understanding hydrophobic hydration is crucial for developing new materials and understanding molecular interactions (Granero-García et al., 2017).
Atmospheric Chemistry Research
Tert-butylamine's interaction with OH radicals in the atmosphere has been studied, revealing insights into its atmospheric degradation. This research is significant for understanding the environmental impact and atmospheric behavior of chemical compounds, contributing to atmospheric chemistry and environmental science (Tan et al., 2018).
Synthesis of Barium Titanate Nanocubes
A study on the synthesis of barium titanate nanocubes under hydrothermal conditions using tert-butylamine as an additive demonstrated its role in accelerating the formation of the BaTiO3 phase. This research is crucial for nanotechnology and material science, particularly in the synthesis of advanced nanomaterials with potential applications in electronics and other industries (Ma et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-Butylamine Hydroiodide, also known as tert-Butylammonium Iodide , is primarily used as a precursor in the fabrication of perovskites for photovoltaic applications . Its primary targets are the perovskite structures, where it plays a crucial role in their formation .
Mode of Action
This compound interacts with its targets by facilitating the formation of highly stable perovskites . It can be used as an A-site cation that can be combined with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and tert-butylammonium lead iodide perovskites .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the fabrication of perovskites for photovoltaic applications . The iodide and bromide-based alkylated halides, including this compound, find applications as precursors in these pathways .
Pharmacokinetics
Its solubility in water and its stability under inert gas are important properties that impact its bioavailability in the fabrication process.
Result of Action
The result of this compound’s action is the formation of highly stable perovskites with good performances . These perovskites are used in photovoltaic applications, contributing to the efficiency of solar cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture in the air . Therefore, it is typically stored under inert gas to maintain its stability . Its action and efficacy in the fabrication of perovskites can also be affected by the specific conditions of the fabrication process, such as temperature and pressure.
Analyse Biochimique
Biochemical Properties
Tert-Butylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the formation of stable perovskite structures. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, this compound is known to interact with methylammonium lead iodide to produce dimethylammonium, iso-propylammonium, and tert-butylammonium lead iodide perovskites . These interactions are crucial for the formation of highly stable perovskites with good performance in photovoltaic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance the stability and lifetime of perovskite structures, which in turn can affect cellular processes related to energy efficiency and stability . These effects are particularly important in the context of photovoltaic applications, where cell stability and efficiency are critical.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an ammonium salt that facilitates the formation of stable perovskites. This compound can bind with methylammonium lead iodide to produce various perovskite structures . This binding interaction is essential for the formation of highly stable perovskites, which are less sensitive to moisture and have improved device stability and lifetime.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that this compound maintains its stability and effectiveness in forming perovskite structures over extended periods . Its stability can be affected by factors such as moisture and temperature, which can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound is effective in forming stable perovskite structures without causing significant adverse effects . At higher dosages, this compound can exhibit toxic effects, including skin and eye irritation . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate the formation of perovskite structures. The compound’s metabolic pathways include its conversion into different perovskite forms, which are essential for its application in photovoltaic devices . These pathways are crucial for understanding how this compound influences metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target areas . Understanding these transport mechanisms is essential for optimizing the use of this compound in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in forming stable perovskite structures and enhancing their performance in photovoltaic applications.
Propriétés
IUPAC Name |
2-methylpropan-2-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJDBTZLVTWXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39557-45-4 | |
| Record name | tert-Butylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



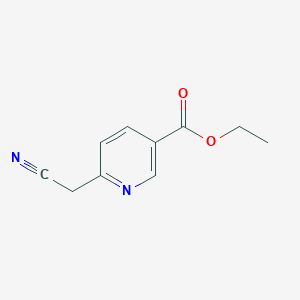

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
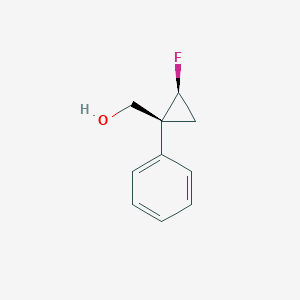
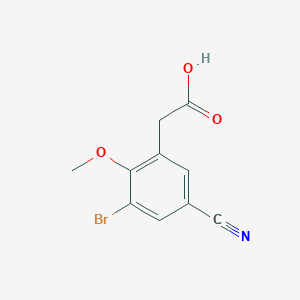
![2-Iodo-4-methoxybenzo[d]thiazole](/img/structure/B1408519.png)
![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)




